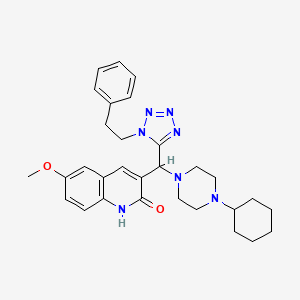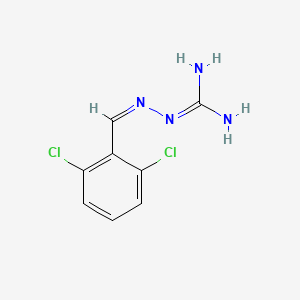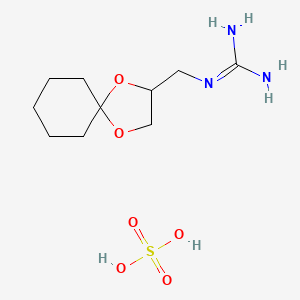
GW842166X
Übersicht
Beschreibung
GW842166 ist eine synthetische Verbindung, die als potenter und selektiver Agonist für den Cannabinoidrezeptor Typ 2 (CB2) wirkt. Es hat eine einzigartige chemische Struktur, die auf einem Pyrimidinkern basiert, und ist bekannt für seine analgetischen, entzündungshemmenden und antihyperalgetischen Eigenschaften . Im Gegensatz zu anderen Cannabinoiden zeigt GW842166 keine cannabisähnlichen Verhaltenseffekte aufgrund seiner extrem niedrigen Affinität für den Cannabinoidrezeptor Typ 1 (CB1) .
Herstellungsmethoden
Die Synthese von GW842166 umfasst mehrere Schritte, beginnend mit der Herstellung des Pyrimidinkerns. . Das Endprodukt wird durch eine Reihe von Reinigungsschritten gewonnen, einschließlich Umkristallisation und Chromatographie.
Wissenschaftliche Forschungsanwendungen
GW842166 wurde umfassend auf seine potenziellen therapeutischen Anwendungen untersucht. Zu den wichtigsten Forschungsgebieten gehören:
Wirkmechanismus
GW842166 entfaltet seine Wirkungen hauptsächlich durch die Aktivierung des Cannabinoidrezeptors Typ 2 (CB2). Diese Aktivierung führt zur Modulation verschiedener Signalwege, die an Schmerz und Entzündung beteiligt sind. Die Verbindung reguliert die Expression von entzündungshemmenden Zytokinen nach oben und die von pro-inflammatorischen Zytokinen nach unten, wodurch Entzündung und Schmerz reduziert werden .
Wirkmechanismus
Target of Action
GW842166X is a potent and selective cannabinoid CB2 receptor agonist . The CB2 receptors are primarily found in the peripheral nervous system and immune cells, and their activation has been associated with anti-inflammatory and analgesic effects .
Mode of Action
This compound interacts with its primary target, the CB2 receptor, by binding to it and activating it . This activation leads to a series of intracellular events that result in the therapeutic effects of the compound .
Biochemical Pathways
The activation of CB2 receptors by this compound has been shown to exert neuroprotective effects . It decreases the action potential firing of neurons, likely due to a decrease in hyperpolarization-activated currents (Ih) and a shift of the half-activation potential (V1/2) of Ih to a more hyperpolarized level . This may reduce the vulnerability of dopamine neurons to 6-OHDA by decreasing the action potential firing of these neurons and the associated calcium load .
Result of Action
This compound has shown protective effects against the 6-hydroxydopamine (6-OHDA)-induced loss of dopamine neurons and its associated motor function deficits in mice . It has also been found to alleviate osteoarthritis by repressing LPS-mediated chondrocyte catabolism .
Vorbereitungsmethoden
The synthesis of GW842166 involves several steps, starting with the preparation of the pyrimidine core. . The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Analyse Chemischer Reaktionen
GW842166 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen zu modifizieren, die an den Pyrimidinkern gebunden sind.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Positionen der Chloratome am aromatischen Ring.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
GW842166 ist einzigartig in seiner selektiven Aktivierung des Cannabinoidrezeptors Typ 2 (CB2) ohne signifikante Affinität für den Cannabinoidrezeptor Typ 1 (CB1). Diese Selektivität reduziert das Risiko von psychoaktiven Wirkungen, die häufig mit anderen Cannabinoiden verbunden sind. Ähnliche Verbindungen umfassen:
JWH-133: Ein weiterer selektiver CB2-Agonist mit entzündungshemmenden Eigenschaften.
AM1241: Ein CB2-Agonist, der für seine analgetischen Wirkungen bekannt ist.
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihren chemischen Strukturen und spezifischen therapeutischen Anwendungen.
Eigenschaften
IUPAC Name |
2-(2,4-dichloroanilino)-N-(oxan-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2F3N4O2/c19-11-1-2-14(13(20)7-11)26-17-25-9-12(15(27-17)18(21,22)23)16(28)24-8-10-3-5-29-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,24,28)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQYWUXBZHPIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC(=O)C2=CN=C(N=C2C(F)(F)F)NC3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216786 | |
| Record name | GW-842,166X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666260-75-9 | |
| Record name | 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=666260-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | GW 842166 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666260759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW842166 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11903 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GW-842,166X | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW842166 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL1I6P2DZ8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of GW842166?
A: GW842166 is a selective agonist of the cannabinoid receptor type 2 (CB2). [, ] This means it binds to and activates CB2 receptors, which are primarily found on immune cells and in the central nervous system.
Q2: How does GW842166's activation of CB2 receptors translate to potential therapeutic effects in Parkinson’s disease?
A: Research suggests that GW842166 may exert neuroprotective effects in Parkinson's disease models. In a study using a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease, GW842166 treatment improved motor function and reduced the loss of dopamine neurons. [, ] These effects were blocked by a CB2 antagonist, indicating a CB2-dependent mechanism.
Q3: What is known about the potential anxiolytic and antidepressant effects of GW842166?
A: Preclinical studies suggest that GW842166 may also have anxiolytic and antidepressant-like effects in the context of Parkinson's disease. In the 6-OHDA mouse model, GW842166 ameliorated anxiety- and depression-like behaviors, again through a mechanism involving CB2 receptor activation. []
Q4: Has GW842166 demonstrated efficacy in other models of pain besides Parkinson’s disease?
A: While GW842166 showed analgesic effects in a rat model of inflammatory pain, it failed to demonstrate clinically meaningful analgesia in a study involving acute dental pain after third molar extraction. [, ] Furthermore, in a chronic primary pain mouse model, GW842166 did not alleviate pain, highlighting the complex nature of pain and the limitations of preclinical models in predicting clinical efficacy. []
Q5: Are there any computational studies investigating the interaction of GW842166 with the CB2 receptor?
A: Yes, molecular dynamics simulations and free energy calculations have been employed to understand the binding mechanism of GW842166 to the human CB2 receptor. [] These studies provided insights into the critical residues involved in ligand binding and helped define structural requirements for CB2 agonists.
Q6: What is known about the structure-activity relationship (SAR) of GW842166?
A: Research efforts have focused on modifying the structure of GW842166 to develop novel CB2 agonists with improved properties. For example, quinazoline/pyrimidine-2,4(1H,3H)-dione derivatives based on the GW842166 scaffold have been synthesized and evaluated for their CB2 agonist potency, selectivity, and physicochemical characteristics. [] These studies help refine our understanding of how specific structural features influence the compound's interaction with the CB2 receptor and its overall pharmacological profile.
Q7: Has GW842166 been investigated as a potential therapeutic target in other diseases?
A: Beyond its potential in Parkinson's disease and pain management, research suggests GW842166 might have therapeutic benefits in other conditions. One study indicated its potential in alleviating osteoarthritis by suppressing cartilage degradation mediated by lipopolysaccharide (LPS) in mice. [] Another study highlighted its role in ameliorating psoriasis-like skin lesions by inhibiting inflammation and oxidative stress. [] These findings warrant further investigation into the potential therapeutic applications of GW842166 in various inflammatory and immune-related disorders.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[Butyl[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]amino]methyl]-2,6-dichlorophenol](/img/structure/B1672407.png)






![2-[3-[[4-[(3-Nitroacridin-9-yl)amino]phenyl]sulfamoyl]propyl]guanidine](/img/structure/B1672417.png)





